![molecular formula C19H16N2O3S B2465086 N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1798520-53-2](/img/structure/B2465086.png)
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Description
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C19H16N2O3S and its molecular weight is 352.41. The purity is usually 95%.
BenchChem offers high-quality N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Suzuki–Miyaura Coupling
The compound could potentially be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. This process is known for its mild and functional group tolerant reaction conditions, and the use of relatively stable, readily prepared, and environmentally benign organoboron reagents .
Antioxidant Activity
The compound has shown potent antioxidant activities both in vitro and in vivo. It exhibited promising antioxidant vitalities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .
Anti-inflammatory Activity
The compound also demonstrated strong anti-inflammatory activities in both in vitro and in vivo studies .
Inhibition of Collagen Synthesis
The compound could potentially inhibit collagen synthesis in certain models by inactivating cells that are mainly responsible for collagen synthesis in fibrosis .
Inhibition of Tyrosine Kinases
The compound could potentially inhibit the activity of tyrosine kinases, which are enzymes responsible for the activation of many proteins by signal transduction cascades .
Coumarin 7-Hydroxylase Activity
The compound exhibits a high coumarin 7-hydroxylase activity. It can act in the hydroxylation of the anti-cancer drugs cyclophosphamide and ifosphamide .
properties
IUPAC Name |
N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c22-19(18-11-23-16-3-1-2-4-17(16)24-18)21-9-13-7-15(10-20-8-13)14-5-6-25-12-14/h1-8,10,12,18H,9,11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUWZZJWLVJAQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC3=CC(=CN=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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